molecular formula C9H7Cl2NO2 B13741864 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide CAS No. 23474-44-4

2-(2,4-Dichlorophenyl)oxirane-2-carboxamide

Cat. No.: B13741864
CAS No.: 23474-44-4
M. Wt: 232.06 g/mol
InChI Key: BSUVNHZVLSEXMX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C9H7Cl2NO2 and a molecular weight of 232.06 g/mol . It is characterized by the presence of a dichlorophenyl group attached to an oxirane ring, which is further connected to a carboxamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,4-dichlorophenylacetic acid with an appropriate epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . The reaction proceeds through the formation of an epoxide intermediate, which is subsequently converted to the desired carboxamide by reacting with ammonia or an amine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes . This reactivity underlies its potential therapeutic effects and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)oxirane-2-carboxamide is unique due to the presence of both the oxirane and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

23474-44-4

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)oxirane-2-carboxamide

InChI

InChI=1S/C9H7Cl2NO2/c10-5-1-2-6(7(11)3-5)9(4-14-9)8(12)13/h1-3H,4H2,(H2,12,13)

InChI Key

BSUVNHZVLSEXMX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)N

Origin of Product

United States

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